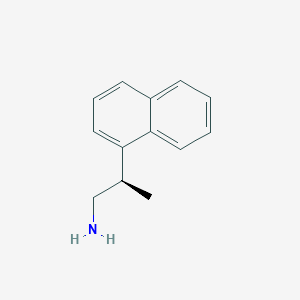

(2R)-2-Naphthalen-1-ylpropan-1-amine

Description

Properties

IUPAC Name |

(2R)-2-naphthalen-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9,14H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUQUPPTRUPPMC-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Naphthalen-1-ylpropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with naphthalene, which undergoes a Friedel-Crafts alkylation to introduce a propyl group.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to achieve selective hydrogenation.

Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Naphthalen-1-ylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated amines or hydrocarbons.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

Naphthyl Ketones: From oxidation reactions.

Saturated Amines: From reduction reactions.

Halogenated Naphthalenes: From substitution reactions.

Scientific Research Applications

(2R)-2-Naphthalen-1-ylpropan-1-amine has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2R)-2-Naphthalen-1-ylpropan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with receptors or enzymes, influencing their activity.

Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or hormones, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Naphthalene Derivatives

| Compound | Substituent Position | Amine Chain Length | Molecular Formula | Key Properties |

|---|---|---|---|---|

| (2R)-2-Naphthalen-1-ylpropan-1-amine | 1 | C3 | C₁₃H₁₅N | High steric bulk, chiral center |

| (1R)-1-(Naphthalen-2-yl)propan-1-amine | 2 | C3 | C₁₃H₁₅N·HCl | Lower steric hindrance |

| (R)-1-Naphthalen-2-ylethanamine | 2 | C2 | C₁₂H₁₃N | Compact, higher logP |

Stereoisomers and Enantiomeric Purity

Chirality is critical for biological activity. For instance, N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine () was synthesized as two enantiomers with 99.3% and 99.1% enantiomeric excess (ee), achieved via chiral UPLC. This underscores the necessity of stereochemical resolution techniques, such as those employing Chiralpak® columns, to isolate active enantiomers . In contrast, this compound’s (R)-configuration may confer distinct pharmacokinetic profiles compared to its (S)-counterpart.

Substituent Variations and Functional Group Effects

- Trifluoromethyl Derivatives : The compound (R)-N-((R)-1-(Naphthalen-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)propan-1-amine () introduces a trifluoromethyl group, enhancing electronegativity and metabolic resistance. This modification contrasts with the simpler propylamine chain in the target compound, demonstrating how fluorinated groups can optimize drug-like properties .

- Amide Derivatives : N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () replaces the amine with an amide bond, reducing basicity but improving stability. Such derivatives are common in prodrug strategies .

Table 2: Functional Group Impact on Properties

Biological Activity

(2R)-2-Naphthalen-1-ylpropan-1-amine, a chiral amine compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a naphthalene ring attached to a propanamine structure. The stereochemistry of this compound is crucial for its biological activity, as it influences interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involving neurotransmitters and hormones. This compound can interact with various receptors and enzymes, leading to significant biological effects:

- Receptor Interactions : The compound may act as a ligand for specific receptors, influencing their activity and downstream signaling pathways.

- Enzyme Modulation : It has been shown to affect enzymatic processes, potentially altering metabolic pathways .

1. Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance, research on similar compounds has indicated that they exhibit antiproliferative effects against various cancer cell lines. In particular:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 10.5 | |

| This compound | MDA-MB-468 (Breast Cancer) | 12.0 |

These findings suggest that the compound may be effective in targeting breast cancer cells, warranting further investigation into its therapeutic potential.

2. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored, indicating its potential as a psychoactive substance. It may influence serotonin and norepinephrine pathways, which are critical in mood regulation.

Case Study 1: Antiproliferative Activity

A study assessing the effects of this compound on human breast cancer cell lines demonstrated notable cytotoxicity. The MTT assay revealed that the compound significantly inhibited cell proliferation in both MCF-7 and MDA-MB-468 cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Neurotransmitter Modulation

In a separate investigation, the compound was tested for its effects on neurotransmitter release in neuronal cultures. Results indicated that it could enhance serotonin release, pointing towards possible antidepressant-like effects.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (S)-Naphthylpropylamine | Non-chiral analogue | Moderate neuroactivity |

| Naphthalene Derivative A | Chiral amine | Anticancer properties similar to (2R) |

This comparison highlights the unique biological profile of this compound due to its specific stereochemistry and structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.